

2-Bromo-6-methylisonicotinaldehyde solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-6-methylisonicotinaldehyde

Cat. No.: B8250814

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An in-depth technical guide on the solubility and synthesis of **2-Bromo-6-methylisonicotinaldehyde** for researchers, scientists, and drug development professionals.

Core Topic: 2-Bromo-6-methylisonicotinaldehyde

This technical guide provides a detailed overview of **2-Bromo-6-methylisonicotinaldehyde**, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the compound's chemical characteristics, a plausible synthetic route with a corresponding workflow diagram, and a general experimental protocol for determining its solubility in organic solvents.

Chemical Profile

2-Bromo-6-methylisonicotinaldehyde is a multifunctional molecule featuring a pyridine ring substituted with a bromine atom, a methyl group, and an aldehyde group. This combination of functional groups makes it a versatile synthetic intermediate. The bromine atom serves as a reactive site for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments. The aldehyde group can undergo a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form imines.

Solubility in Organic Solvents

Specific quantitative data on the solubility of **2-Bromo-6-methylisonicotinaldehyde** in various organic solvents is not readily available in the surveyed literature. However, for research and development purposes, its solubility can be experimentally determined. The following table is a template for presenting such empirical data.

Table 1: Solubility of **2-Bromo-6-methylisonicotinaldehyde** in Common Organic Solvents at 25°C (Hypothetical Data)

| Organic Solvent | Solubility (g/100 mL) | Molar Solubility (mol/L) |
|-----------------------------|------------------------|--------------------------|
| Methanol | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| Acetone | Data not available | Data not available |
| Ethyl Acetate | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
| Chloroform | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a solid compound in an organic solvent involves the preparation of a saturated solution followed by the quantification of the dissolved solute.

Materials:

- **2-Bromo-6-methylisonicotinaldehyde** (≥97% purity)
- Analytical grade organic solvents
- Thermostatically controlled shaker or water bath
- Analytical balance

- Vials with airtight seals
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **2-Bromo-6-methylisonicotinaldehyde** is added to a known volume of the selected organic solvent in a sealed vial. The mixture is then agitated in a thermostatically controlled environment (e.g., 25 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
- **Sample Preparation:** The saturated solution is centrifuged to pellet the excess solid. A precise aliquot of the clear supernatant is carefully removed and diluted with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.
- **Quantification:** The concentration of **2-Bromo-6-methylisonicotinaldehyde** in the diluted sample is determined using a calibrated HPLC method. A calibration curve is generated using standard solutions of the compound at known concentrations.
- **Calculation:** The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in g/100 mL or mol/L.

Synthesis of 2-Bromo-6-methylisonicotinaldehyde

While a specific, detailed experimental protocol for the synthesis of **2-Bromo-6-methylisonicotinaldehyde** is not extensively documented, a plausible synthetic route can be inferred from established pyridine chemistry. A common approach involves the selective functionalization of a suitable pyridine precursor. The following workflow diagram illustrates a potential synthetic pathway starting from 2,6-dibromopyridine.



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A plausible synthetic workflow for **2-Bromo-6-methylisonicotinaldehyde**.

This proposed pathway involves an initial selective methylation of 2,6-dibromopyridine, followed by N-oxidation to activate the 4-position of the pyridine ring for subsequent functionalization and rearrangement to introduce a hydroxymethyl group. The final step is the oxidation of the alcohol to the desired aldehyde. Each of these steps represents a standard transformation in organic synthesis.

- To cite this document: BenchChem. [2-Bromo-6-methylisonicotinaldehyde solubility in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8250814#2-bromo-6-methylisonicotinaldehyde-solubility-in-organic-solvents\]](https://www.benchchem.com/product/b8250814#2-bromo-6-methylisonicotinaldehyde-solubility-in-organic-solvents)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com